Halogenated 1,6-naphthyridine building blocks for drug discovery
Halogenated 1,6-naphthyridine building blocks for drug discovery
Topic: Halogenated 1,6-naphthyridine building blocks for drug discovery Audience: Senior Medicinal Chemists, Process Chemists, and Discovery Scientists.
A Technical Guide to Halogenated Building Blocks in Drug Discovery
Executive Summary
The 1,6-naphthyridine scaffold represents a "privileged" yet underutilized bioisostere in modern drug discovery. While quinolines and isoquinolines dominate the patent landscape, the 1,6-naphthyridine isomer offers a distinct vector profile: the N1/N6 arrangement creates a unique electrostatic potential surface that enhances aqueous solubility (lowering logD) while maintaining high ligand efficiency.
This guide moves beyond basic heterocycle chemistry to focus on the halogenated building blocks —specifically the chloro-, bromo-, and triflyloxy- derivatives—that serve as the linchpins for divergent synthesis. We examine the regiochemical imperatives of functionalizing this electron-deficient system and provide validated protocols for converting these raw scaffolds into high-affinity clinical candidates.
Structural Significance & Pharmacophore Properties[1][2][3]
The "Nitrogen Walk" Advantage
In kinase and GPCR programs, shifting the nitrogen from the 1,5- or 1,8-position to the 1,6-position dramatically alters the hydrogen bond acceptor (HBA) vectors.
-
Solubility: The 1,6-isomer generally exhibits higher aqueous solubility than the 1,5-isomer due to a larger net dipole moment and less efficient crystal packing.
-
Basicity: The pKa of N6 (~3.8) is distinct from N1, allowing for tunable protonation states at physiological pH, which is critical for lysosomal trapping or avoiding hERG liability.
-
Metabolic Stability: The C2 and C5 positions are prone to oxidative metabolism (AO/CYP). Blocking these sites with halogens (F, Cl) or using them as coupling handles is a primary design strategy.
The Halogen Handle
Halogenated 1,6-naphthyridines are rarely end-products; they are transient, high-energy intermediates.
-
Fluorine (C-F): Used primarily for metabolic blocking (e.g., at C2 or C8) and pKa modulation.
-
Chlorine/Bromine (C-Cl/Br): The workhorses for
and Pd-catalyzed couplings. -
Triflate (C-OTf): The modern alternative, allowing access to C5/C7 functionalization from amide precursors under mild conditions.
Synthetic Access & Regiocontrol
Constructing the halogenated core requires navigating the competing reactivities of the pyridine (N6-containing) and pyridinoid (N1-containing) rings.
The Modern "Ditriflate" Platform
Recent advances (e.g., by Janssen R&D) have established the 1,6-naphthyridine-5,7-ditriflate as a superior building block. It allows for sequential, regioselective functionalization.[1]
Mechanism of Regioselectivity: In a 5,7-dihalo or 5,7-ditriflate system, C5 is the most electrophilic site .
-
Why? C5 is
to N6 and to N1 (para-like resonance). It experiences a cooperative electron-withdrawing effect from both nitrogens. -
Outcome: Nucleophiles (
) or oxidative addition (Pd) occur preferentially at C5, leaving C7 intact for a second diversification step.
Visualization: Synthetic Decision Matrix
The following diagram outlines the logical flow from precursors to specific halogenated isomers.
Caption: Synthetic logic flow for accessing C4, C2, and C5/C7 halogenated handles. Note the sequential reactivity of the 5,7-ditriflate.
Functionalization Strategies
C5 vs. C7 Selectivity (The Critical Split)
When working with 5,7-dichloro-1,6-naphthyridine or the 5,7-ditriflate , the C5 position is significantly more reactive.
-
Protocol Implication: To install a difficult group at C7, you must first install a "dummy" or desired group at C5, or use a blocking strategy.
- Conditions: Amines will attack C5 at room temperature. Heating is often required for C7 attack.
-
Suzuki Coupling: Pd(0) inserts at C5 first. Stoichiometry control (1.0 equiv boronic acid) yields the 5-aryl-7-chloro product with >90% regioselectivity.
C2-Halogenation: The N-Oxide Route
Direct halogenation of the 1,6-naphthyridine ring usually fails or gives mixtures. The reliable route to 2-bromo-1,6-naphthyridine is via the N-oxide.
-
Oxidation of 1,6-naphthyridine with mCPBA
1,6-naphthyridine-1-oxide. -
Treatment with
or . -
Mechanism: Nucleophilic attack of the halide on the activated N-oxide complex, followed by elimination.
Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and check moisture levels (strictly anhydrous conditions are required for Triflation).
Protocol A: Synthesis of 1,6-Naphthyridine-5,7-ditriflate (The "Janssen" Method)
Best for: Rapid generation of libraries with variation at C5 and C7.
Reagents:
-
1,6-Naphthyridine-5,7-dione (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
, 2.4 equiv) -
Diisopropylethylamine (DIPEA, 2.6 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Charge with 1,6-naphthyridine-5,7-dione suspended in DCM (0.2 M). Cool to 0°C.[1]
-
Activation: Add DIPEA dropwise. The suspension may not clear immediately.
-
Triflation: Add
dropwise via syringe over 20 minutes. Critical: Maintain internal temperature < 5°C to prevent decomposition. -
Reaction: Stir at 0°C for 2 hours. The solution should turn homogeneous and dark.
-
Workup: Quench with saturated
(cold). Extract rapidly with DCM. Wash with brine. Dry over . -
Purification: Flash chromatography (SiO2). Elute with Hexanes/EtOAc. The ditriflate is often a white/pale yellow solid.[2]
-
Validation:
NMR should show a single peak (or two closely spaced peaks if environments differ slightly, but typically -72 to -74 ppm).
-
Protocol B: Regioselective C5-Amination (S_NAr)
Best for: Installing the primary pharmacophore at C5.
Reagents:
-
1,6-Naphthyridine-5,7-ditriflate (from Protocol A)
-
Primary/Secondary Amine (1.05 equiv)
-
THF or DCM
Step-by-Step:
-
Dissolve ditriflate in THF at room temperature.
-
Add the amine dropwise.
-
Observation: Reaction is usually exothermic and fast (< 1 hour).
-
Monitoring: TLC will show the disappearance of the starting material. The mono-substituted product is usually more polar.
-
Outcome: Yields 5-amino-7-triflyl-1,6-naphthyridine . The C7-triflate remains intact for subsequent Suzuki coupling.
Case Studies in Drug Discovery
TAK-828F (ROR t Inverse Agonist)
Takeda utilized a tetrahydro-1,6-naphthyridine scaffold.[3]
-
Challenge: Constructing a chiral, fused ring system.
-
Solution: They avoided the aromatic halogenation route, opting instead for a Heck-type vinylation of a chloropyridine precursor followed by an ammonia-mediated cyclization.
-
Lesson: When the target is a tetrahydro system, build the ring saturated or partially saturated rather than reducing a fully aromatic halogenated naphthyridine, which is difficult to stop at the tetrahydro stage without over-reduction.
c-Met Inhibitors (Imidazo-fused)
-
Strategy: Utilization of the 1,6-naphthyridine-2-one core.[4][5][6][7]
-
Key Step: Displacement of a C5-phenoxy group (introduced via C5-chloro) to install the key binding elements. The 1,6-N placement was crucial for the hinge-binding motif.
Data Summary: Reactivity Profile
| Position | Electronic Character | Best Halogenation Method | Primary Reactivity |
| C2 | Electron Deficient | ||
| C3 | Neutral/Electron Rich | Electrophilic Bromination ( | Suzuki Coupling |
| C4 | Electron Deficient | ||
| C5 | Most Deficient | From 5,7-dione or | |
| C7 | Electron Deficient | From 5,7-dione | |
| C8 | Variable | Difficult to access directly | Metabolic blocking (F) |
References
-
Shimkin, K. W., et al. (2014). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry. [Link]
-
Mao, J., et al. (2021).[8] "Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines." Topics in Current Chemistry. [Link]
-
Kalyani, D., et al. (2006).[9] "A Simple Catalytic Method for the Regioselective Halogenation of Arenes." Organic Letters. [Link]
-
Ohashi, T., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry. [Link]
-
Luo, Z., et al. (2013). "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. [Link]
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- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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